molecular formula C13H18N2O3 B7588170 Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate

カタログ番号 B7588170
分子量: 250.29 g/mol
InChIキー: VHIOWFGMVVWFGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate, also known as CPP-115, is a novel compound that has shown potential in the treatment of various neurological disorders.

作用機序

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate in various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate administration have been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of oxidative stress. Additionally, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been shown to increase the levels of the neuroprotective molecule brain-derived neurotrophic factor (BDNF) in the brain.

実験室実験の利点と制限

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for GABA transaminase inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has some limitations, including its relatively short half-life and potential for off-target effects at high doses.

将来の方向性

There are several future directions for research on Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate. One area of interest is the potential therapeutic effects of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is ongoing research on the development of more potent and selective GABA transaminase inhibitors based on the structure of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate. Finally, there is interest in the potential use of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate as a tool for studying the role of GABA in the brain and its involvement in various neurological disorders.
Conclusion:
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is a novel compound with potential therapeutic effects in various neurological disorders. Its mechanism of action as a GABA transaminase inhibitor has been extensively studied, and it has shown promising results in preclinical studies. Future research on Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate may lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.

合成法

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is synthesized using a modified version of the Strecker synthesis. The process involves the reaction of 2-(hydroxymethyl)pyrrolidine with ethyl 3-aminocrotonate in the presence of sodium cyanide and acetic acid. The resulting product is then hydrolyzed to yield Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate.

科学的研究の応用

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has shown promising results in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy. Additionally, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been shown to improve cognitive function in animal models of ADHD.

特性

IUPAC Name

ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)10-5-6-12(14-8-10)15-7-3-4-11(15)9-16/h5-6,8,11,16H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIOWFGMVVWFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。